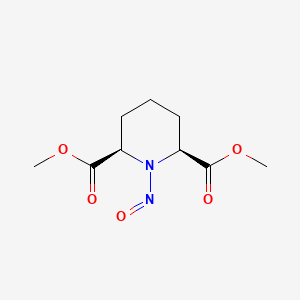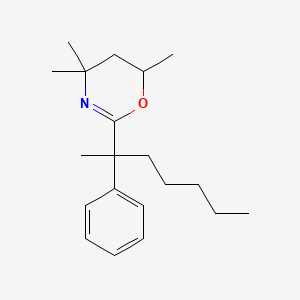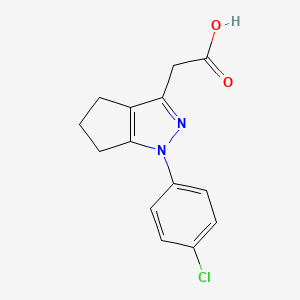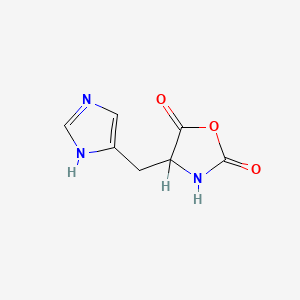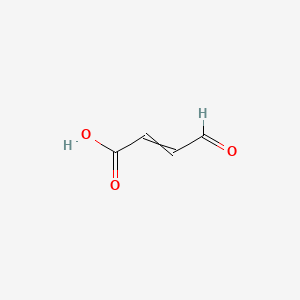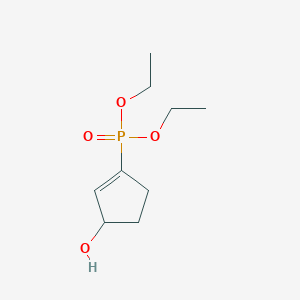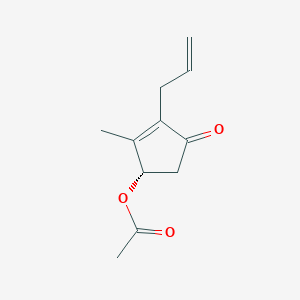![molecular formula C16H18N2O B14697803 N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea CAS No. 25145-36-2](/img/structure/B14697803.png)
N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea typically involves the reaction of 4-methylphenyl isocyanate with (1S)-1-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methylphenyl)-N’-phenylethylurea
- N-(4-Methylphenyl)-N’-[(1R)-1-phenylethyl]urea
- N-(4-Methylphenyl)-N’-[(1S)-1-(4-methylphenyl)ethyl]urea
Uniqueness
N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea is unique due to its specific stereochemistry and the presence of both a methylphenyl and a phenylethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
25145-36-2 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-[(1S)-1-phenylethyl]urea |
InChI |
InChI=1S/C16H18N2O/c1-12-8-10-15(11-9-12)18-16(19)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H2,17,18,19)/t13-/m0/s1 |
Clave InChI |
WUGZOMQSZFLEKI-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)N[C@@H](C)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



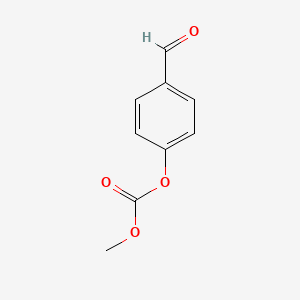
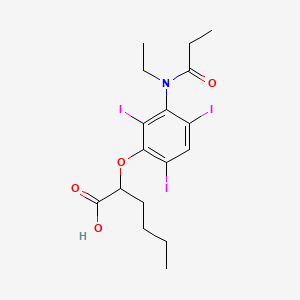
![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
